5-phenoxyquinolin-8-amine
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Overview
Description
5-Phenoxyquinolin-8-amine is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline ring system substituted with a phenoxy group at the 5-position and an amine group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenoxyquinolin-8-amine can be achieved through various synthetic routes. One common method involves the reaction of 5-chloroquinolin-8-amine with phenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 5-bromoquinolin-8-amine is reacted with phenylboronic acid in the presence of a palladium catalyst and a base like potassium phosphate. The reaction is usually conducted in a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic processes and green chemistry approaches are often preferred to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Phenoxyquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used for this purpose.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Phenoxyquinolin-8-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Coordination Chemistry:
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors, to elucidate its mechanism of action.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-phenoxyquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
8-Quinolinamine: A structural isomer with similar biological activities.
5-Phenylquinolin-8-amine: A compound with a phenyl group instead of a phenoxy group at the 5-position.
5-Methoxyquinolin-8-amine: A compound with a methoxy group at the 5-position.
Uniqueness
5-Phenoxyquinolin-8-amine is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity to molecular targets and its overall biological activity, making it a valuable compound for drug discovery and development.
Properties
CAS No. |
138042-89-4 |
---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.3 |
Purity |
95 |
Origin of Product |
United States |
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